molecular formula C19H18FNO2 B499606 2-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol

2-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol

Cat. No.: B499606
M. Wt: 311.3g/mol
InChI Key: HMOCHMXWHVTYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol is a complex organic compound that features a furan ring substituted with a 2-fluorophenyl group and an amino group linked to a phenylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring, followed by the introduction of the 2-fluorophenyl group through electrophilic aromatic substitution. The amino group is then introduced via nucleophilic substitution, and finally, the phenylethanol moiety is attached through a reductive amination process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethanol moiety, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

  • 2-({[5-(2-Bromophenyl)furan-2-yl]methyl}amino)-1-phenylethanol
  • 2-({[5-(2-Chlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol
  • 2-({[5-(2-Methylphenyl)furan-2-yl]methyl}amino)-1-phenylethanol

Comparison: Compared to its analogs, 2-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18FNO2

Molecular Weight

311.3g/mol

IUPAC Name

2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]-1-phenylethanol

InChI

InChI=1S/C19H18FNO2/c20-17-9-5-4-8-16(17)19-11-10-15(23-19)12-21-13-18(22)14-6-2-1-3-7-14/h1-11,18,21-22H,12-13H2

InChI Key

HMOCHMXWHVTYHE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=CC=CC=C3F)O

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=CC=CC=C3F)O

Origin of Product

United States

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